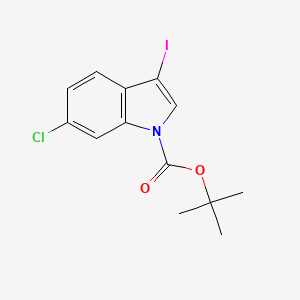

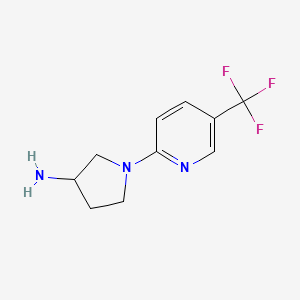

![molecular formula C8H8ClN3 B3024340 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 1044770-63-9](/img/structure/B3024340.png)

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

Descripción general

Descripción

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the CAS Number: 1044770-63-9 . It has a molecular weight of 181.62 . The compound is a pale-yellow to yellow-brown solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines generally starts with derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is represented by the linear formula C8H8ClN3 . The InChI Code for this compound is 1S/C8H8ClN3/c1-5-10-6-3-4-7 (9)11-8 (6)12 (5)2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 181.62 .Aplicaciones Científicas De Investigación

Halogenation and Derivatives Synthesis

Research shows that the halogenation of imidazo[4,5-b]pyridin-2-one derivatives leads to the formation of chloro, bromo, and iodo derivatives, highlighting the compound's versatility in chemical synthesis. For instance, chlorination and bromination of certain imidazo[4,5-b]pyridin-2-one derivatives at elevated temperatures result in the formation of dichloro and dibromo derivatives. This process demonstrates the compound's utility in creating halogenated derivatives for further chemical exploration (Yutilov et al., 2005).

Spectral Characteristics and Fluorescence

The spectral characteristics of imidazo[4,5-b]pyridine derivatives have been extensively studied to understand their photophysical properties. For example, the investigation into the protic solvent-induced dual fluorescence of certain derivatives shows that the presence of hydrogen bonding plays a crucial role in their spectral behavior. This research is pivotal for developing fluorescence-based applications, such as sensors and markers (Mishra et al., 2013).

Synthesis of Complex Derivatives

The synthesis of complex derivatives like 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids from nitration and alkylation reactions illustrates the compound's role in producing biologically active molecules. These synthetic pathways are vital for the development of new pharmaceuticals and research tools (Smolyar et al., 2007).

Crystal Structures and Molecular Analysis

The analysis of crystal structures and molecular configurations of imidazo[4,5-b]pyridine derivatives provides insights into their chemical behavior and potential applications in materials science. For instance, the study of the crystal structures of certain methylsulphinyl derivatives reveals interactions that could be exploited in designing new materials with specific properties (Ma et al., 2018).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion, demonstrating the compound's application in industrial maintenance and protection. The effectiveness of these derivatives as corrosion inhibitors highlights their potential in developing safer and more efficient anti-corrosive agents (Saady et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine are various biological receptors such as angiotensin II and thromboxane A2 . These receptors play crucial roles in regulating blood pressure and platelet aggregation, respectively .

Mode of Action

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine interacts with its targets by acting as an antagonist . This means it binds to these receptors and blocks their activation, preventing the physiological responses they would typically trigger .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, by blocking angiotensin II receptors, it can inhibit the renin-angiotensin system, a critical regulator of blood pressure . Similarly, by antagonizing thromboxane A2 receptors, it can impact the pathway of platelet aggregation and blood clotting .

Result of Action

The molecular and cellular effects of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine’s action depend on its specific targets. For example, by blocking angiotensin II receptors, it can help lower blood pressure . By antagonizing thromboxane A2 receptors, it can reduce platelet aggregation and potentially prevent blood clot formation .

Propiedades

IUPAC Name |

5-chloro-2,3-dimethylimidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-5-10-6-3-4-7(9)11-8(6)12(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLXAAYSDMUGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3024262.png)

![(1S,6R)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3024264.png)

![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B3024270.png)

![Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B3024271.png)

![3-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride](/img/structure/B3024278.png)

![1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3024280.png)